molecular formula C15H18N4O7 B12933046 1-Morpholinomethyl-3-acetyl-2-oxoimidazo(4,5-b)pyridine oxalate CAS No. 85930-05-8

1-Morpholinomethyl-3-acetyl-2-oxoimidazo(4,5-b)pyridine oxalate

Cat. No.: B12933046
CAS No.: 85930-05-8
M. Wt: 366.33 g/mol
InChI Key: LEILJUUGGJIXMM-UHFFFAOYSA-N
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Description

3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.

    Introduction of the morpholinomethyl group: This step involves the reaction of the imidazo[4,5-b]pyridine intermediate with morpholine and formaldehyde under basic conditions.

    Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Morpholine-containing compounds: These compounds have a morpholine moiety and are known for their pharmacological properties.

Uniqueness

3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is unique due to the combination of its imidazo[4,5-b]pyridine core and morpholinomethyl group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

85930-05-8

Molecular Formula

C15H18N4O7

Molecular Weight

366.33 g/mol

IUPAC Name

3-acetyl-1-(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid

InChI

InChI=1S/C13H16N4O3.C2H2O4/c1-10(18)17-12-11(3-2-4-14-12)16(13(17)19)9-15-5-7-20-8-6-15;3-1(4)2(5)6/h2-4H,5-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

LEILJUUGGJIXMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC=N2)N(C1=O)CN3CCOCC3.C(=O)(C(=O)O)O

Origin of Product

United States

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